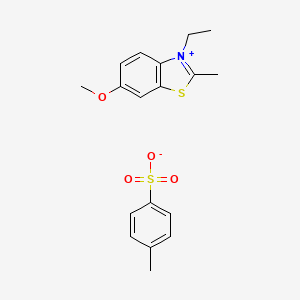
Dipivefrine hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipivefrine hydrochloride, ®-, is a prodrug of epinephrine used primarily in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . It is formed by the diesterification of epinephrine and pivalic acid, enhancing its lipophilic character and penetration into the anterior chamber of the eye .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipivefrine hydrochloride involves several steps:
Esterification: 4-chloroacetyl catechol reacts with pivaloyl chloride to form an intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with N-methylbenzylamine.
Reduction and Catalytic Hydrogenation: The product is then reduced using a reducing agent and subjected to catalytic hydrogenation to yield dipivefrine.
Industrial Production Methods
The industrial production of dipivefrine hydrochloride follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are mild, and the process ensures high yield and purity (over 98%) of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dipivefrine hydrochloride undergoes several types of chemical reactions:
Hydrolysis: In the human eye, dipivefrine is hydrolyzed to epinephrine by esterase enzymes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly during its synthesis and metabolic conversion.
Common Reagents and Conditions
Esterification: Pivaloyl chloride is commonly used for esterification.
Reduction: Reducing agents and catalytic hydrogenation are employed in the synthesis process.
Major Products Formed
The major product formed from the hydrolysis of dipivefrine hydrochloride is epinephrine, which exerts its pharmacological effects in the eye .
Applications De Recherche Scientifique
Dipivefrine hydrochloride has several scientific research applications:
Medicine: It is used to treat chronic open-angle glaucoma by reducing intraocular pressure.
Pharmacology: As a prodrug, it is studied for its enhanced absorption and stability compared to epinephrine.
Biochemistry: Research focuses on its metabolic conversion and interaction with adrenergic receptors.
Mécanisme D'action
Dipivefrine hydrochloride is a prodrug with little or no pharmacological activity until it is hydrolyzed into epinephrine inside the human eye. The liberated epinephrine stimulates α- and β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epinephrine: The parent compound of dipivefrine, used in various medical applications.
Phenylephrine: Another adrenergic agonist used in ophthalmic solutions.
Norepinephrine: A related compound with similar adrenergic activity.
Uniqueness of Dipivefrine Hydrochloride
Dipivefrine hydrochloride is unique due to its prodrug nature, which enhances its lipophilic character and penetration into the eye, making it more effective and better tolerated than epinephrine .
Propriétés
Numéro CAS |
79071-01-5 |
|---|---|
Formule moléculaire |
C19H30ClNO5 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
[2-(2,2-dimethylpropanoyloxy)-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/t13-;/m0./s1 |
Clé InChI |
VKFAUCPBMAGVRG-ZOWNYOTGSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)(C)C.Cl |
SMILES canonique |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)





![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)




